C17H29N3O6S

Description

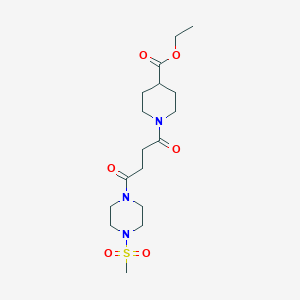

C17H29N3O6S, commonly known as Biotin-PEG2-Acid, is a heterobifunctional polyethylene glycol (PEG) derivative that combines biotin, a short PEG spacer (two ethylene glycol units), and a terminal carboxylic acid group. Its molecular weight is 403.49 g/mol, and it is identified by CAS number 1365655-89-5 .

Properties

Molecular Formula |

C17H29N3O6S |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

ethyl 1-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C17H29N3O6S/c1-3-26-17(23)14-6-8-18(9-7-14)15(21)4-5-16(22)19-10-12-20(13-11-19)27(2,24)25/h14H,3-13H2,1-2H3 |

InChI Key |

RZUAQKDRGJMIDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG2-Acid can be synthesized through a multi-step process involving the conjugation of biotin with polyethylene glycol. The synthesis typically begins with the activation of biotin, followed by the attachment of PEG through a series of chemical reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process .

Industrial Production Methods

In an industrial setting, the production of Biotin-PEG2-Acid involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG2-Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The PEG moiety allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin derivatives with altered functional groups, while substitution reactions can introduce new chemical functionalities to the PEG chain .

Scientific Research Applications

Biotin-PEG2-Acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of bioconjugates and as a linker in various chemical reactions.

Biology: The compound is employed in protein labeling and purification due to its strong binding affinity to avidin and streptavidin.

Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Biotin-PEG2-Acid is utilized in the development of diagnostic assays and biosensors

Mechanism of Action

The mechanism of action of Biotin-PEG2-Acid involves its ability to bind to avidin and streptavidin proteins with high affinity. This binding is facilitated by the biotin moiety, which interacts with the binding sites on these proteins. The PEG chain enhances the solubility and stability of the compound, allowing it to function effectively in various applications .

Comparison with Similar Compounds

Research Findings and Data

Conjugation Efficiency

Cost and Availability

- Biotin-PEG2-Acid is commercially available at ~¥722/50 mg, while PEG3/PEG4 variants cost 15–20% more due to synthetic complexity .

Biological Activity

C17H29N3O6S is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth exploration of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : this compound

- Molecular Weight : 403.5 g/mol

The compound's structure includes multiple functional groups that contribute to its biological activity, including amine and sulfonic acid groups, which are known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. This interaction can lead to alterations in enzyme activity and receptor signaling pathways, which are crucial for various physiological processes. The exact mechanism can vary based on the target and the context of use.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 10 | |

| Anticancer | HeLa cells | 25 | |

| Anticancer | MCF-7 cells | 30 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against several pathogenic bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 10 µM against S. aureus. This suggests potential applications in treating bacterial infections.

Case Study 2: Anticancer Mechanisms

In vitro studies using HeLa and MCF-7 cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability after 48 hours. Flow cytometry analysis indicated that the compound induced apoptosis, characterized by increased Annexin V staining and caspase activation. These findings highlight its potential as a chemotherapeutic agent.

Research Findings and Implications

Recent research supports the hypothesis that this compound possesses significant biological activity through multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : Binding studies suggest that this compound interacts with various receptors, modulating their activity and influencing downstream signaling pathways.

- Synergistic Effects : When used in combination with other antimicrobial agents, this compound may enhance overall efficacy, suggesting a potential role in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.